Butallylonal - 1142-70-7

Butallylonal

Catalog Number: EVT-434956
CAS Number: 1142-70-7
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Pernocton, the sodium salt of 5-sec-butyl-5-(2-bromoallyl)barbituric acid, is a short-acting barbiturate that was previously used as a pre-anesthetic hypnotic and for the treatment of eclampsia [, , , , ]. Like Butallylonal, Pernocton belongs to the barbiturate class of drugs, characterized by their sedative and hypnotic properties. These compounds act by depressing the central nervous system.

Amytal (Amobarbital)

Compound Description: Amytal, chemically known as amobarbital, is a barbiturate drug with intermediate-duration hypnotic action. It was used for its sedative and hypnotic properties to treat anxiety and insomnia [, ]. Amytal acts on the central nervous system, similar to Butallylonal, by enhancing the effects of GABA, an inhibitory neurotransmitter.

Relevance: Amytal is structurally related to Butallylonal as both share the barbituric acid core structure. The difference lies in the substituents at the 5-position. Amytal possesses an ethyl and an isoamyl group, whereas Butallylonal has a sec-butyl and a 2-bromoallyl group. Despite the differences in their substituents, both compounds exhibit similar pharmacological profiles, acting as sedatives and hypnotics, highlighting the importance of the barbituric acid core for these activities. [, , , ]

Nembutal (Pentobarbital sodium)

Compound Description: Nembutal, the sodium salt of pentobarbital, is a short-acting barbiturate drug commonly used as a pre-anesthetic medication and for the short-term treatment of insomnia [, ]. It shares a similar mechanism of action with Butallylonal, depressing the central nervous system by potentiating GABAergic neurotransmission.

Relevance: Nembutal is structurally similar to Butallylonal, both belonging to the barbiturate class of compounds. Nembutal has an ethyl group and a 1-methylbutyl group at the 5-position of the barbituric acid ring, while Butallylonal has a sec-butyl and 2-bromoallyl group. Although their substituents differ, both compounds exhibit similar pharmacological properties, mainly acting as sedatives and hypnotics. The papers discuss them together in the context of their antidotal properties against local anesthetic toxicity and their use as pre-anesthetic medications. [, , , , ].

Phenobarbital (Luminal)

Compound Description: Phenobarbital, also known as luminal, is a long-acting barbiturate drug used to treat epilepsy, anxiety, and insomnia [, ]. It enhances the inhibitory effects of GABA in the central nervous system, leading to its sedative and anticonvulsant effects.

Relevance: Phenobarbital, like Butallylonal, possesses the barbituric acid ring, indicating their shared chemical class. The difference in their structures arises from the substituents at the 5-position. While Phenobarbital has an ethyl and a phenyl group, Butallylonal has a sec-butyl and 2-bromoallyl group. This structural similarity leads to similarities in their pharmacological properties. Both compounds are sedatives and hypnotics, but Phenobarbital also has anticonvulsant activity. [, , , , ].

Barbital (Barbitone)

Compound Description: Barbital, also known as barbitone, was one of the first barbiturate drugs to be used clinically for its sedative and hypnotic effects []. Like Butallylonal, it acts by enhancing GABA-mediated inhibition in the central nervous system.

Evipan (Hexobarbital)

Compound Description: Evipan, chemically known as hexobarbital, is an ultra-short-acting barbiturate used intravenously to induce anesthesia []. It exerts its anesthetic effects by depressing the central nervous system, similar to the mechanism of action of Butallylonal.

Noctal (Propallylonal)

Compound Description: Noctal, chemically known as propallylonal, is another barbiturate drug studied for its sedative-hypnotic effects []. It acts similarly to Butallylonal, by enhancing GABAergic activity in the central nervous system.

Relevance: Noctal is structurally related to Butallylonal through their shared barbituric acid core structure. The difference lies in the substituents at the 5-position. Noctal has an allyl and a 1-methylpropyl group, while Butallylonal has a sec-butyl and a 2-bromoallyl group. Despite the differences in their substituents, their shared core structure explains their similar pharmacological profiles as sedative and hypnotic agents. [, ].

Hebaral (Hexethal)

Compound Description: Hebaral, or hexethal, is a barbiturate drug known for its sedative and hypnotic effects []. It shares the same mechanism of action with Butallylonal, primarily acting by potentiating GABA-mediated inhibition in the central nervous system.

Relevance: Hebaral, like Butallylonal, belongs to the barbiturate class of drugs, signifying their structural relatedness. The difference in their structures stems from the substituents on the barbituric acid ring at the 5-position. Hebaral has an ethyl group and a hexyl group, whereas Butallylonal has a sec-butyl and a 2-bromoallyl group. Despite these differences, their shared barbituric acid core structure is responsible for their similar pharmacological activities, primarily sedation and hypnosis. [].

Rectidon

Compound Description: Rectidon is a barbiturate similar in structure and action to Pernocton. It was used rectally to induce twilight sleep during childbirth [].

Relevance: Rectidon, like Butallylonal, is a barbiturate known for its sedative and hypnotic properties, stemming from its ability to potentiate GABAergic neurotransmission. Although the exact structure of Rectidon isn't specified in the paper, it's mentioned as the "sodium salt of secondary amyl-ß-bromallylmalonylureide" and a "close homologue of Pernocton," indicating a close structural relationship to Butallylonal [].

Overview

Butallylonal is a synthetic compound that belongs to the family of psychoactive substances. It is structurally related to other compounds that exhibit central nervous system effects, particularly those that act as depressants or stimulants. The compound has garnered attention in the context of research into its potential therapeutic uses as well as its implications for public health and safety.

Source and Classification

Butallylonal is classified as a designer drug, often falling under the category of novel psychoactive substances. It is synthesized for recreational use, and its effects can mimic those of controlled substances. The compound is not widely studied in clinical settings, making its classification primarily based on chemical structure and reported effects rather than established medical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Butallylonal typically involves several organic chemistry techniques, including:

  1. Precursor Selection: The synthesis starts with readily available precursors, often involving modifications to existing compounds to enhance psychoactive properties.
  2. Reagent Use: Common reagents may include alkylating agents and solvents that facilitate the formation of the desired molecular structure.
  3. Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that influence yield and purity. Typical conditions might involve refluxing or using a controlled atmosphere to prevent degradation.

The specific synthetic pathway can vary significantly depending on the desired purity and yield, as well as the availability of starting materials.

Molecular Structure Analysis

Structure and Data

Butallylonal's molecular formula is C12H17NO2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a butyl group attached to a phenolic moiety, which contributes to its psychoactive properties.

  • Molecular Weight: Approximately 205.27 g/mol
  • Structural Representation: The compound's structural formula can be represented as:
C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

This structure allows for interactions with neurotransmitter systems in the brain, affecting mood and cognition.

Chemical Reactions Analysis

Reactions and Technical Details

Butallylonal can undergo various chemical reactions typical for organic compounds:

  1. Hydrolysis: In the presence of water and acid or base catalysts, Butallylonal can hydrolyze to form different products.
  2. Oxidation: The compound may be oxidized under certain conditions, potentially leading to byproducts that could have different pharmacological effects.
  3. Substitution Reactions: The presence of functional groups allows for substitution reactions that can modify its activity profile.

Understanding these reactions is crucial for both synthetic chemists aiming to produce Butallylonal and toxicologists assessing its effects.

Mechanism of Action

Process and Data

The mechanism of action for Butallylonal involves its interaction with neurotransmitter receptors in the central nervous system:

  • GABA Receptor Modulation: Butallylonal may enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative effects.
  • Dopamine Pathway Interaction: There is potential for interaction with dopamine pathways, which could explain its stimulant-like properties in certain contexts.

Data from preliminary studies suggest that these interactions can lead to both therapeutic effects and adverse reactions, necessitating further research into dosage and long-term impacts.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Butallylonal is relatively stable under standard conditions but may degrade upon exposure to light or moisture.
  • Reactivity: Reacts with strong acids or bases, which can lead to significant changes in its chemical structure.
Applications

Scientific Uses

While Butallylonal is primarily known for its recreational use, there are emerging scientific interests in understanding its pharmacological properties:

  1. Pharmacological Research: Investigating potential therapeutic applications in treating anxiety or depression.
  2. Toxicological Studies: Assessing safety profiles and potential for abuse compared to traditional psychoactive substances.
  3. Analytical Chemistry: Developing methods for detecting Butallylonal in biological samples to monitor usage trends among populations.
Introduction to Butallylonal

Historical Context of Barbiturate Development

The development of barbiturates represents a pivotal advancement in medicinal chemistry and pharmacology. Barbituric acid, the foundational compound for this class, was first synthesized by German chemist Adolf von Baeyer in 1864 [4] [6]. However, this precursor lacked central nervous system activity. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering discovered the sedative properties of diethylbarbituric acid (barbital), marking the birth of clinically useful barbiturates [4] [6]. By the 1920s, structural modifications led to the creation of numerous derivatives, including Butallylonal, specifically developed for veterinary applications [2] [8].

Barbiturates rapidly diversified into four pharmacokinetic categories based on duration of action:

  • Ultra-short-acting (e.g., thiopental, for anesthesia induction)
  • Short-acting (e.g., pentobarbital)
  • Intermediate-acting (e.g., Butallylonal, amobarbital)
  • Long-acting (e.g., phenobarbital, for epilepsy) [1] [6]

Table 1: Classification of Select Barbiturates by Duration of Action

Duration CategoryPrototypical CompoundsPrimary Clinical Applications
Ultra-short-actingThiopental, MethohexitalAnesthesia induction
Short-actingPentobarbital, SecobarbitalPreoperative sedation
Intermediate-actingButallylonal, AmobarbitalVeterinary anesthesia
Long-actingPhenobarbital, BarbitalEpilepsy management

This era saw over 2,500 barbiturates synthesized, with approximately 50 advancing to clinical or veterinary use. Butallylonal emerged during this innovative period, designed to balance duration of effect and safety in animal models [4] [6]. Its pharmacological profile positioned it as a preferred alternative to shorter-acting pentobarbital in specific veterinary procedures [2].

Nomenclature and Chemical Identity of Butallylonal

Butallylonal possesses a systematic chemical identity reflecting its barbiturate core and specific substituents. According to IUPAC nomenclature, it is designated as 5-sec-butyl-5-(β-bromoallyl)barbituric acid [2] [8]. Alternative chemical names include:

  • 5-(2-Bromoallyl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-(2'-Bromoallyl)-5-(1'-methyl-n-propyl)barbituric acid [8]

Its molecular formula is C₁₁H₁₅BrN₂O₃, with a molecular weight of 303.156 g/mol [2] [8]. The compound's structure features:

  • A pyrimidinetrione core (barbituric acid backbone)
  • A sec-butyl group (1-methylpropyl) at the C5 position
  • A β-bromoallyl substituent (2-bromoallyl) at the C5 position [8]

The β-bromoallyl moiety is a distinctive structural feature contributing to Butallylonal's intermediate lipophilicity, which directly influences its distribution and duration of action. Unlike ultrashort-acting thiobarbiturates (which replace oxygen with sulfur at C2), Butallylonal retains the oxygen atom characteristic of oxybarbiturates [6] [10]. Its stereochemistry lacks chiral centers, distinguishing it from barbiturates like methohexital that exhibit stereoisomer-dependent effects [10].

Butallylonal was marketed under several proprietary names including Pernocton, Pernoston, and Sonbutal [8]. Its chemical stability and formulation versatility enabled administration via injectable solutions, aligning with veterinary surgical requirements.

Regulatory and Legal Frameworks for Veterinary Sedatives

Veterinary sedatives and anesthetics, including barbiturates like Butallylonal, operate within stringent regulatory frameworks. In the United States, the Animal and Plant Health Inspection Service (APHIS) of the U.S. Department of Agriculture (USDA) oversees veterinary biologics under the Virus-Serum-Toxin Act of 1913 (amended 1985) [3] [5]. Key regulatory requirements mandate that veterinary drugs must be:

  • Manufactured at USDA-approved establishments
  • Demonstrated as pure, safe, potent, and efficacious
  • Properly labeled with federal restriction statements [3]

Table 2: Regulatory Pathways for Veterinary Drugs in the United States

Regulatory PathwayGoverning AuthorityKey Characteristics
New Animal Drug Application (NADA)FDA Center for Veterinary MedicineFull approval for safety/efficacy; required for interstate commerce
Conditional Approval (CNADA)USDA APHISInterim approval for minor species/emergencies; valid 1-5 years
Indexing ProgramUSDA APHISFor unapproved drugs in minor species; expert panel review
Emergency Use AuthorizationUSDA/FDATemporary authorization during declared emergencies

Internationally, barbiturates face controlled substance designations. Butallylonal is not listed under the 1971 UN Convention on Psychotropic Substances, unlike 12 other barbiturates (e.g., secobarbital in Schedule II, amobarbital in Schedule III) [6]. This exempts it from international narcotics control reporting but does not preclude national restrictions.

Veterinary prescription status necessitates distribution under veterinary oversight. Federal law mandates labeling with: "Caution: Federal law restricts this drug to use by or on the order of a licensed veterinarian" [3]. Manufacturing exemptions exist only for:

  • Veterinarians compounding for specific client-patient relationships
  • Individuals producing for personal animal use
  • State-regulated products within approved programs [5]

Ethical frameworks further govern veterinary sedative use. The World Organisation for Animal Health (OIE) emphasizes that veterinarians must "provide leadership to society on ethical considerations involved in the use and care of animals" [9]. This necessitates balancing animal welfare with pharmacological objectives when employing sedatives like Butallylonal.

Properties

CAS Number

1142-70-7

Product Name

Butallylonal

IUPAC Name

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

FWZMBTIUIQUJFF-UHFFFAOYSA-N

SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.